molecular formula C28H35FN2O3S B2854992 1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892767-68-9

1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No. B2854992
CAS RN: 892767-68-9
M. Wt: 498.66
InChI Key: ZXOUPRXVXVUKQZ-UHFFFAOYSA-N
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Description

1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C28H35FN2O3S and its molecular weight is 498.66. The purity is usually 95%.
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Scientific Research Applications

Synthetic Phenolic Antioxidants

Research on synthetic phenolic antioxidants (SPAs) like "1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one" focuses on their wide use in various industrial and commercial products to retard oxidative reactions and lengthen product shelf life. SPAs have been found in environmental matrices and human tissues, indicating potential exposure and toxicity concerns. Future studies might focus on the contamination, environmental behaviors, and toxicity effects of novel SPAs, emphasizing the need for SPAs with low toxicity and low migration ability to decrease potential environmental pollution (Liu & Mabury, 2020).

Natural Sources and Bioactivities

Phenolic compounds such as 2,4-Di-tert-butylphenol and its analogs, potentially related to the compound of interest, have been investigated for their natural sources and bioactivities. These compounds are produced by various organisms and exhibit potent toxicity against testing organisms, including producers themselves. The bioactivities and natural sources of these compounds suggest a potential area of research for "1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one," particularly in understanding its biological effects and potential applications (Zhao et al., 2020).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, which share structural similarities with the compound , have been studied for their therapeutic activities. These compounds, known for their role in neurotoxicity and neuroprotection, have been explored in drug discovery for cancer and central nervous system disorders. This area of research might offer insights into the therapeutic potential and pharmacological applications of "1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one" (Singh & Shah, 2017).

Synthetic Approaches

The synthesis of complex molecules like "1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one" is a crucial aspect of chemical research. Studies on practical syntheses of related compounds can provide valuable methodologies and insights into the synthetic routes that could be applied or adapted for synthesizing such specific compounds. These approaches are essential for the development and application of novel compounds in various scientific fields (Qiu et al., 2009).

properties

IUPAC Name

1-butyl-3-(3,4-dimethylphenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35FN2O3S/c1-6-7-10-30-17-27(35(33,34)22-9-8-20(4)21(5)12-22)28(32)23-13-24(29)26(14-25(23)30)31-15-18(2)11-19(3)16-31/h8-9,12-14,17-19H,6-7,10-11,15-16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOUPRXVXVUKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one

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